

LASSBio-1135 In Vivo Dose-Dependent Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B1674533

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-dependent in vivo effects of **LASSBio-1135**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for **LASSBio-1135**?

A1: **LASSBio-1135** is a multi-target compound that functions as a dual antagonist of Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF- α) production.^{[1][2][3][4]} It is also presumed to be a weak cyclooxygenase-2 (COX-2) inhibitor.^{[1][3][4]} Its inhibitory effect on TNF- α is mediated by the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.^{[1][2][4]}

Q2: In what in vivo models has **LASSBio-1135** demonstrated efficacy?

A2: **LASSBio-1135** has shown significant efficacy in rodent models of inflammatory and neuropathic pain. Specifically, its effects have been characterized in carrageenan-induced thermal hyperalgesia (an inflammatory pain model) and partial sciatic nerve ligation-induced thermal hyperalgesia and mechanical allodynia (a neuropathic pain model).^{[1][2][3][4]}

Q3: What are the recommended oral doses for in vivo studies, and what effects can be expected?

A3: Oral administration of **LASSBio-1135** has been evaluated at 10 µmol/kg and 100 µmol/kg. A dose of 100 µmol/kg markedly reduces thermal hyperalgesia in inflammatory pain models and is also effective in reversing thermal hyperalgesia and mechanical allodynia in neuropathic pain models.^{[1][2][3][4]} The lower dose of 10 µmol/kg results in only a partial and delayed reduction in thermal hyperalgesia.^{[1][3][4]}

Q4: Does **LASSBio-1135** have any known side effects at effective doses?

A4: A significant advantage of **LASSBio-1135** is its efficacy in pain models without inducing hyperthermia, a common side effect associated with other TRPV1 antagonists.^{[1][2][3][4]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Lack of significant anti-inflammatory or analgesic effect.	Suboptimal Dose: The administered dose may be too low.	For a pronounced effect, a dose of 100 $\mu\text{mol/kg}$ (oral) is recommended. The 10 $\mu\text{mol/kg}$ dose has shown only partial and delayed efficacy. [1] [2] [3] [4]
Timing of Administration: The compound was not administered at the appropriate time relative to the inflammatory or nerve injury stimulus.	For the carrageenan model, pre-treatment one hour before carrageenan injection has been shown to be effective. [2] [3]	
Variability in experimental results.	Animal Model Differences: Strain, age, or sex of the animals may influence the response.	Ensure consistency in the animal model used. The primary studies utilized male Swiss mice and male Wistar rats.
Route of Administration: Inconsistent oral gavage technique.	Ensure proper oral gavage technique to guarantee the full dose is administered to the stomach.	
Unexpected side effects observed.	High Dose or Off-Target Effects: Although not reported in the primary literature, higher doses could lead to unforeseen effects.	Re-verify the calculated dose and consider performing a dose-response study to identify the optimal therapeutic window in your specific model.

Quantitative Data Summary

The following tables summarize the key quantitative data for **LASSBio-1135** from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of **LASSBio-1135**

Target	Assay	IC50
TRPV1	Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes	580 nM[1][2][3][4]
TNF- α	LPS-stimulated TNF- α release in murine peritoneal macrophages	546 nM[1][4]

Table 2: In Vivo Dose-Dependent Efficacy of **LASSBio-1135** in a Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia)

Dose (Oral)	Effect on Thermal Hyperalgesia
10 μ mol/kg	Partial reduction, observed at the 4th hour.[1][3][4]
100 μ mol/kg	Marked reduction.[1][2][3][4]

Table 3: In Vivo Efficacy of **LASSBio-1135** in a Model of Neuropathic Pain (Partial Sciatic Ligation)

Dose (Oral)	Effect on Thermal Hyperalgesia	Effect on Mechanical Allodynia
100 μ mol/kg	Reversal of hyperalgesia.[1][4]	Reversal of allodynia.[1][4]

Experimental Protocols

1. Carrageenan-Induced Inflammatory Pain Model

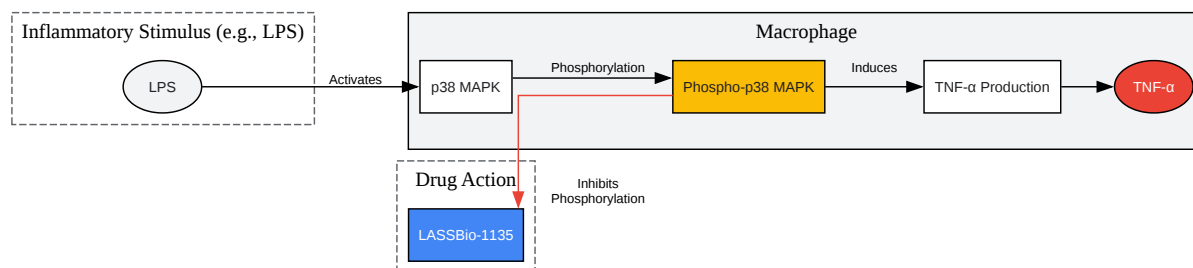
- Animals: Male Swiss mice.
- Procedure:

- Administer **LASSBio-1135** (10 or 100 $\mu\text{mol/kg}$) or vehicle orally one hour prior to carrageenan injection.
- Induce inflammation by injecting carrageenan into the plantar surface of the hind paw.
- Measure thermal hyperalgesia at various time points post-carrageenan injection using a radiant heat source.
- At the end of the experiment, euthanize the animals and collect the paw tissue.
- Quantify neutrophil infiltration by measuring myeloperoxidase (MPO) activity in the paw tissue.
- Quantify TNF- α levels in the paw tissue using an appropriate immunoassay.

2. Partial Sciatic Ligation-Induced Neuropathic Pain Model

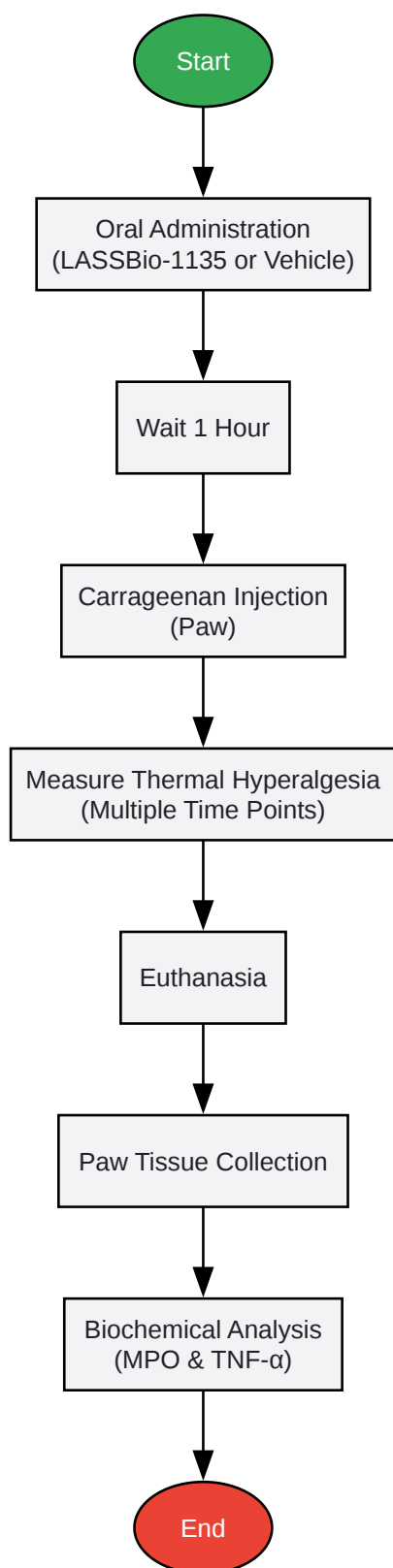
- Animals: Male Wistar rats.
- Procedure:
 - Surgically induce partial sciatic nerve ligation.
 - Allow animals to recover for 7-11 days to develop neuropathic pain symptoms.
 - Administer **LASSBio-1135** (100 $\mu\text{mol/kg}$) or vehicle orally.
 - Measure thermal hyperalgesia and mechanical allodynia (using von Frey filaments) at specified time points after drug administration.

Visualizations



[Click to download full resolution via product page](#)

Caption: **LASSBio-1135** inhibits TNF-α production via p38 MAPK.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [LASSBio-1135 In Vivo Dose-Dependent Effects: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674533#lassbio-1135-dose-dependent-effects-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com